1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a phenylsulfanyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenylsulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- FURAN-2-CARBOXYLIC ACID (1-(4-CHLORO-PHENYLSULFANYL)-2-OXO-2-PHENYL-ETHYL)-AMIDE
- FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(4-CL-PHENYLSULFANYL)-ETHYL)-AMIDE
Uniqueness
1-(FURAN-2-CARBONYL)-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, phenylsulfanyl group, and piperidine ring. This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-22(17-12-14-25(15-13-17)23(27)20-10-6-16-28-20)24-19-9-4-5-11-21(19)29-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZERULFPRVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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